ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is a structurally complex heterocyclic compound featuring a fused isoindole-1,3-dione moiety and a substituted thiophene ring. The molecule integrates:
- 4,5-Dimethylthiophene: The thiophene ring is substituted with methyl groups at positions 4 and 5, enhancing steric bulk and modulating electronic effects.
- Ethyl ester functionality: The ester group at position 3 of the thiophene ring improves solubility in organic solvents and may serve as a synthetic handle for further derivatization.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or materials science (e.g., as a building block for conjugated polymers). However, its specific biological or physical properties remain understudied in the available literature.
Properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-24-19(23)15-11(4)12(5)25-18(15)20-16(21)13-7-9(2)10(3)8-14(13)17(20)22/h13-14H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNZKDSAYXMKKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C3CC(=C(CC3C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Isoindoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoindoline ring.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using suitable thiophene derivatives.
Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to ethyl 2-(5,6-dimethyl-1,3-dioxo...) exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of thiophene and isoindole structures often demonstrate cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound's unique structure allows it to interact with microbial enzymes and membranes. Preliminary studies suggest that it may possess antibacterial and antifungal activities. Compounds with similar thiophene moieties have been documented to exhibit antimicrobial properties due to their ability to disrupt microbial cell walls.
Neuroprotective Effects
The isoindole component is known for its neuroprotective effects in various neurodegenerative diseases. Research into similar compounds has revealed potential mechanisms by which they can protect neuronal cells from oxidative stress and apoptosis. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's.
Organic Electronics
Due to its unique electronic properties, ethyl 2-(5,6-dimethyl-1,3-dioxo...) is being investigated for applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The integration of thiophene rings enhances charge transport properties, making it a candidate for high-efficiency devices.
Polymer Synthesis
The compound can serve as a building block for synthesizing novel polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance mechanical strength and thermal stability while providing specific functional characteristics necessary for advanced applications in coatings and composites.
Synthetic Pathways
The synthesis of ethyl 2-(5,6-dimethyl-1,3-dioxo...) typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Common methods include condensation reactions involving diketones and thiophene derivatives.
Reaction Mechanisms
Understanding the reaction mechanisms is crucial for developing efficient synthetic routes. Studies on related compounds have highlighted the importance of reaction conditions such as temperature and solvent choice in influencing the yield and selectivity of desired products.
Mechanism of Action
The mechanism of action of ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (Compound 6d)
- Core structure: Isoquinoline (vs. isoindole-dione in the target compound).
- Substituents : Methoxy groups at positions 6 and 7, and a methyl group at position 1.
- Key differences: The isoquinoline system is fully aromatic, whereas the target compound’s isoindole-dione is partially saturated and contains ketones. Methoxy groups in 6d enhance electron-donating effects, contrasting with the electron-withdrawing dione in the target compound .
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Core structure : Tetrahydrobenzo[b]thiophene (vs. dimethylthiophene in the target compound).
- Substituents: Amino group at position 2.
- Key differences: The amino group enables nucleophilic reactivity (e.g., in Schiff base formation), absent in the target compound.
Ethyl (4R,5R)-5-(6-Fluoro-1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
- Core structure : Dihydropyrrole fused with indole (vs. thiophene-isoindole-dione).
- Substituents: Fluorinated indole and methoxycarbonylamino groups.
- Key differences :
Physicochemical and Reactivity Comparisons
Biological Activity
Ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5-dimethylthiophene-3-carboxylate is a compound with significant potential in medicinal chemistry. Its unique molecular structure suggests various biological activities that merit detailed exploration. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C19H23NO4S. It features a complex arrangement of rings and functional groups that contribute to its biological properties.
Antiparasitic Activity
Recent studies have highlighted the potential of this compound as an inhibitor of Trypanosoma cruzi, the causative agent of Chagas disease. The compound has been evaluated for its inhibitory effects on cruzain, a crucial enzyme for the survival of T. cruzi.
Key Findings:
- Inhibition Assays: The compound demonstrated an IC50 value in the micromolar range against cruzain, indicating significant inhibitory potential. For instance, a related cyclic imide showed an IC50 of 2.2 μM in initial tests and was optimized to reach nanomolar activity (IC50 = 0.6 μM) through structural modifications .
- Selectivity: The compounds were noted to be selective towards T. cruzi over human fibroblasts, suggesting a favorable safety profile .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using human fibroblast (HFF-1) and hepatocyte (HepG2) cell lines to evaluate the safety of the compound.
Cytotoxicity Results:
- The MTS assay indicated that while some derivatives had cytotoxic effects at higher concentrations, they were significantly less toxic compared to established treatments like benznidazole .
- The results demonstrated that the compound could be developed further with modifications to enhance efficacy while minimizing toxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that specific substitutions on the thiophene and isoindole moieties can enhance inhibitory potency against cruzain.
| Structural Feature | Impact on Activity |
|---|---|
| Dimethyl groups on isoindole | Increased lipophilicity and enzyme binding |
| Thiophene ring | Essential for maintaining biological activity |
| Dioxo functional groups | Contribute to hydrogen bonding interactions |
Case Studies
Several case studies have documented the synthesis and testing of similar compounds with promising results against T. cruzi:
- Cyclic Imides as Cruzain Inhibitors :
- Optimization Strategies :
Q & A
How can researchers optimize the synthesis of this compound given its complex heterocyclic structure?
Basic : Standard synthesis protocols for similar thiophene-carboxylate derivatives often involve multi-step reactions, including cyclocondensation, alkylation, or coupling reactions. Initial optimization should focus on solvent selection (polar aprotic solvents like DMF or THF), temperature control (60–80°C for cyclization), and stoichiometric ratios of precursors (e.g., isoindole derivatives and thiophene intermediates). Safety protocols for handling irritants (e.g., PPE, fume hoods) must be adhered to as per SDS guidelines .
Advanced : Employ Design of Experiments (DoE) to systematically evaluate variables (e.g., catalyst loading, reaction time, pressure). For example, a central composite design can identify interactions between parameters and maximize yield. Computational tools like quantum chemical reaction path searches (e.g., DFT calculations) can predict transition states and guide synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
